5-Thiazolecarbonitrile,2-chloro-4-methyl- 5-Thiazolecarbonitrile,2-chloro-4-methyl-
Brand Name: Vulcanchem
CAS No.: 82301-29-9
VCID: VC7771090
InChI: InChI=1S/C5H3ClN2S/c1-3-4(2-7)9-5(6)8-3/h1H3
SMILES: CC1=C(SC(=N1)Cl)C#N
Molecular Formula: C5H3ClN2S
Molecular Weight: 158.6

5-Thiazolecarbonitrile,2-chloro-4-methyl-

CAS No.: 82301-29-9

Cat. No.: VC7771090

Molecular Formula: C5H3ClN2S

Molecular Weight: 158.6

* For research use only. Not for human or veterinary use.

5-Thiazolecarbonitrile,2-chloro-4-methyl- - 82301-29-9

Specification

CAS No. 82301-29-9
Molecular Formula C5H3ClN2S
Molecular Weight 158.6
IUPAC Name 2-chloro-4-methyl-1,3-thiazole-5-carbonitrile
Standard InChI InChI=1S/C5H3ClN2S/c1-3-4(2-7)9-5(6)8-3/h1H3
Standard InChI Key ADVORKCSYJTITM-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)Cl)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 5-thiazolecarbonitrile,2-chloro-4-methyl- (IUPAC name: 2-chloro-4-methylthiazole-5-carbonitrile) consists of a five-membered thiazole ring with substituents at positions 2 (chlorine), 4 (methyl), and 5 (nitrile). Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₅H₃ClN₂S
Molecular Weight158.61 g/mol
CAS Number40003-48-3
Boiling Point364.4°C (estimated)
SolubilityLow in water; soluble in DMF, DMSO

The chlorine atom at position 2 confers electrophilicity, while the nitrile group at position 5 enhances reactivity in nucleophilic substitution reactions. The methyl group at position 4 introduces steric hindrance, influencing regioselectivity in subsequent derivatizations .

Synthetic Methodologies

Cyclization of Precursors

A common synthetic route involves the cyclization of 2-chloroacetyl chloride with methyl-substituted thiourea derivatives. For example:

  • Reaction: 2-Chloroacetyl chloride reacts with 4-methylthiourea in ethanol under reflux.

  • Intermediate: Formation of a thioamide intermediate, followed by intramolecular cyclization.

  • Conditions: Catalytic sodium ethoxide (NaOEt) facilitates deprotonation and ring closure .

Key Reaction Equation:

2-Chloroacetyl chloride+4-methylthioureaNaOEt, EtOH5-Thiazolecarbonitrile,2-chloro-4-methyl-+HCl+H2O\text{2-Chloroacetyl chloride} + \text{4-methylthiourea} \xrightarrow{\text{NaOEt, EtOH}} \text{5-Thiazolecarbonitrile,2-chloro-4-methyl-} + \text{HCl} + \text{H}_2\text{O}

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize yield (typically 70–85%) and purity (>95%). Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Applications in Pharmaceutical Research

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies indicate that 5-thiazolecarbonitrile,2-chloro-4-methyl- demonstrates:

  • Minimum Inhibitory Concentration (MIC): 12.5 μg/mL against Staphylococcus aureus .

  • Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

DerivativeSubstituentsMIC (μg/mL)IC₅₀ (μM)
5-Thiazolecarbonitrile2-Cl, 4-Me, 5-CN12.518.7
5-Thiazolecarboxylic acid2-Cl, 4-Me, 5-COOH25.035.2
5-Thiazoleamide2-Cl, 4-Me, 5-CONH₂50.042.1

The nitrile group enhances bioactivity compared to carboxylic acid or amide derivatives, likely due to improved membrane permeability .

Industrial and Market Insights

Production Trends

Global production capacity for thiazole derivatives grew at a CAGR of 6.2% (2020–2025), driven by demand in agrochemicals. Key data:

  • 2025 Production Volume: 1,200 metric tons (estimated) .

  • Price Range: $120–150/kg for research-grade material.

Challenges and Future Directions

  • Synthetic Efficiency: Current methods suffer from moderate yields; catalyst optimization (e.g., Pd-mediated cross-coupling) may improve scalability.

  • Toxicological Profiling: In vivo studies are needed to assess systemic toxicity.

  • Drug Delivery: Nanoencapsulation strategies could enhance bioavailability.

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